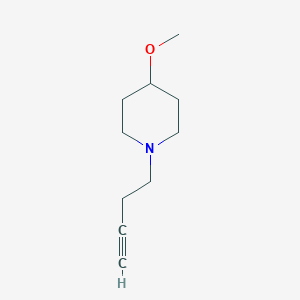

1-(But-3-yn-1-yl)-4-methoxypiperidine

Description

Significance of Piperidine (B6355638) Scaffolds in Modern Chemical Synthesis and Design

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous and vital structural motif in the realm of pharmaceuticals and bioactive natural products. nih.gov Its prevalence is a testament to its ability to impart favorable physicochemical and pharmacological properties to a molecule. The three-dimensional nature of the piperidine scaffold allows for the creation of complex and specific interactions with biological targets, a feature not readily achievable with flat aromatic rings. nih.gov

Overview of Terminal Alkyne Functionalities in Organic and Medicinal Chemistry Research

Terminal alkynes, characterized by a carbon-carbon triple bond at the end of a carbon chain, are exceptionally versatile functional groups in organic synthesis. alfa-chemistry.com The hydrogen atom attached to the sp-hybridized carbon is notably acidic, allowing for its removal by a strong base to form a highly reactive acetylide anion. alfa-chemistry.com This anion serves as a potent nucleophile, enabling the formation of new carbon-carbon bonds through reactions with various electrophiles, a cornerstone of molecular complexity generation. icr.ac.uk

Furthermore, terminal alkynes are key participants in a variety of powerful chemical transformations, including Sonogashira couplings, and perhaps most notably, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry". nih.govwikipedia.org This reaction allows for the efficient and specific covalent linking of two different molecular fragments under mild conditions, a strategy that has found widespread application in drug discovery, materials science, and bioconjugation. nih.gov The ability to readily introduce a terminal alkyne into a molecule, therefore, opens up a vast landscape of potential chemical modifications and applications.

Historical Context and Initial Investigations of 1-(But-3-yn-1-yl)-4-methoxypiperidine in Academic Literature

A comprehensive review of the current academic and patent literature reveals a notable absence of specific research focused on this compound. While the individual components, the 4-methoxypiperidine (B1585072) scaffold and the N-(but-3-yn-1-yl) substituent, are well-represented in chemical literature in other contexts, their combination in this specific molecule has not been the subject of dedicated study. The compound is commercially available from chemical suppliers, which suggests its potential utility as a building block in synthetic chemistry. whiterose.ac.uk The synthesis would likely involve the N-alkylation of 4-methoxypiperidine with a 4-halobutyne, a standard synthetic transformation.

Research Gaps and Emerging Opportunities Pertaining to this compound

The primary research gap concerning this compound is the lack of any published data on its biological activity or its application in synthetic methodologies. This absence, however, creates a fertile ground for new research opportunities. The inherent functionalities of the molecule suggest several promising avenues of investigation.

The presence of the terminal alkyne makes this compound an ideal candidate for "click chemistry" applications. alfa-chemistry.comwikipedia.orgnih.gov It could be readily conjugated to molecules containing an azide (B81097) group, such as peptides, proteins, or other small molecules, to create novel hybrid structures with potentially new biological functions. This modular approach is highly valuable in modern drug discovery for the rapid generation of compound libraries. nih.gov

Furthermore, the 4-methoxypiperidine moiety itself is a known pharmacophore in various biologically active compounds. acs.org Research into the pharmacological profile of this compound itself, or derivatives synthesized from it, could uncover novel therapeutic potential.

Aims and Scope of Academic Research on this compound

Future academic research on this compound would logically be directed towards two main areas: synthetic utility and biological evaluation.

Synthetic Research Aims:

Exploration as a Building Block: Investigating the utility of the compound in the synthesis of more complex molecules. This would involve utilizing the terminal alkyne for various coupling reactions, including cycloadditions and metal-catalyzed cross-couplings.

Development of Novel Derivatives: Synthesizing a library of derivatives by reacting the terminal alkyne with a diverse range of azide-containing molecules via click chemistry.

Medicinal Chemistry and Biological Research Aims:

Pharmacological Screening: Evaluating the compound and its derivatives for activity across a range of biological targets, informed by the known activities of other piperidine-containing drugs.

Structure-Activity Relationship (SAR) Studies: If any biological activity is identified, systematic modification of the structure would be undertaken to understand the key molecular features responsible for the observed effects and to optimize potency and selectivity.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | Inferred |

| Molecular Formula | C10H17NO | whiterose.ac.uk |

| CAS Number | 2460754-97-4 (for hydrochloride salt) | whiterose.ac.uk |

| Key Structural Features | Piperidine ring, Methoxy (B1213986) group at C4, N-linked butynyl chain, Terminal alkyne | Inferred |

| Potential Reactivity | N-alkylation, Reactions of the terminal alkyne (e.g., deprotonation, cycloaddition, coupling) | alfa-chemistry.comicr.ac.uk |

Interactive Data Table: Potential Research Applications

| Research Area | Potential Application | Rationale |

| Medicinal Chemistry | Synthesis of novel drug candidates | Piperidine is a known pharmacophore; terminal alkyne allows for "click" derivatization. nih.govwikipedia.org |

| Organic Synthesis | Versatile building block | Terminal alkyne enables a wide range of C-C bond-forming reactions. icr.ac.uk |

| Chemical Biology | Development of chemical probes | Can be attached to biomolecules via click chemistry to study biological processes. nih.gov |

| Materials Science | Incorporation into polymers | The alkyne can be used for polymerization or surface modification. wikipedia.org |

Structure

3D Structure

Properties

IUPAC Name |

1-but-3-ynyl-4-methoxypiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO/c1-3-4-7-11-8-5-10(12-2)6-9-11/h1,10H,4-9H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMHVEJMIEKVIDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)CCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 but 3 Yn 1 Yl 4 Methoxypiperidine and Its Precursors

Retrosynthetic Analysis of 1-(But-3-yn-1-yl)-4-methoxypiperidine

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. wikipedia.orgairitilibrary.com For this compound, the primary disconnection is at the C-N bond connecting the butynyl group to the piperidine (B6355638) ring. This disconnection corresponds to an N-alkylation reaction, a common method for forming such bonds. amazonaws.com

This initial step in the retrosynthetic analysis identifies two key precursors:

4-Methoxypiperidine (B1585072): A heterocyclic amine that forms the core of the target molecule. nih.gov

A C4 alkyne electrophile: A four-carbon chain with a terminal alkyne and a suitable leaving group, such as a tosylate or a halide (e.g., 3-butynyl tosylate or 4-bromo-1-butyne). nih.gov

Further deconstruction of the 4-methoxypiperidine precursor can be envisioned by disconnecting the C-N bonds within the piperidine ring. This suggests that the ring can be formed through cyclization strategies, such as reductive amination of a suitable dicarbonyl compound or an intramolecular cyclization of an amino alcohol derivative. airitilibrary.comamazonaws.com This systematic approach allows for the identification of multiple potential synthetic routes from simple starting materials. wikipedia.org

Synthesis of 4-Methoxypiperidine Precursor

4-Methoxypiperidine serves as a crucial building block in the synthesis of various bioactive molecules. chemimpex.com Its synthesis can be achieved through several methodologies, including classical cyclization reactions and modern green chemistry approaches.

Reductive amination is a versatile and widely used method for the synthesis of amines, including cyclic amines like piperidines. masterorganicchemistry.comyoutube.com This reaction typically involves the condensation of a dicarbonyl compound (a dialdehyde or keto-aldehyde) with an amine source, such as ammonia (B1221849) or a primary amine, to form a cyclic imine or enamine intermediate, which is then reduced in situ to the corresponding piperidine. chim.it

The process can be performed in a "one-pot" procedure, which is highly efficient. youtube.com A key advantage of this method is the ability to control the reaction by using specific reducing agents that selectively reduce the iminium ion in the presence of the initial carbonyl groups. masterorganicchemistry.com

Table 1: Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Characteristics |

|---|---|---|

| Sodium cyanoborohydride | NaBH₃CN | Mild reducing agent; effective at slightly acidic pH; selectively reduces iminium ions over ketones and aldehydes. masterorganicchemistry.com |

| Sodium triacetoxyborohydride | NaBH(OAc)₃ | Mild and selective reducing agent; often used in 1,2-dichloroethane (DCE); tolerates acid-sensitive functional groups. organic-chemistry.org |

| Sodium borohydride | NaBH₄ | More powerful reducing agent; can reduce the starting aldehyde/ketone if not added after imine formation. masterorganicchemistry.com |

For the synthesis of a 4-substituted piperidine, a precursor such as a 1,5-dicarbonyl compound with the desired substituent at the C-3 position would be required. The cyclization with an amine source followed by reduction would yield the piperidine ring.

Beyond reductive amination, other cyclization strategies can be employed to construct the 4-methoxypiperidine ring. One notable method is the aza-Prins cyclization. This reaction involves the cyclization of a homoallylic amine with an aldehyde, often mediated by a Lewis acid. rasayanjournal.co.in For the synthesis of a 4-substituted piperidine, this could involve the reaction of an N-protected homoallylic amine with formaldehyde, where the subsequent trapping of the resulting cyclic carbocation by a nucleophile (like chloride from the Lewis acid) yields a 4-halopiperidine. This intermediate can then be converted to 4-methoxypiperidine via nucleophilic substitution. rasayanjournal.co.in

Another approach involves the intramolecular cyclization of a suitably functionalized linear precursor. For instance, an amino alcohol derivative with a leaving group at the terminal position can undergo intramolecular N-alkylation to form the piperidine ring.

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. unibo.itmdpi.com In the context of 4-methoxypiperidine synthesis, these principles can be applied in several ways:

Use of Greener Solvents: Replacing hazardous solvents like dimethylformamide (DMF) with more environmentally benign alternatives such as ethyl acetate or water-based systems. biospace.com Recent developments in aqueous solid-phase peptide synthesis (SPPS) demonstrate the feasibility of using water as a primary solvent. csic.es

Catalysis: Employing catalysts, including biocatalysts (enzymes), can lead to more efficient reactions under milder conditions, reducing energy consumption and waste. mdpi.com Organocatalysis, using small organic molecules like thiourea, also provides a metal-free alternative for reactions such as reductive amination. organic-chemistry.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. Cyclization reactions are often highly atom-economical. nih.gov

Solvent-Free Reactions: Conducting reactions without a solvent can significantly reduce waste and simplify purification. mdpi.com

Recent work has focused on optimizing processes by recycling solvents and reagents, which not only reduces the environmental impact but can also be economically advantageous. biospace.com

Synthesis of this compound via N-Alkylation

The final step in the synthesis is the attachment of the butynyl side chain to the nitrogen atom of the 4-methoxypiperidine ring. This is typically achieved through a standard N-alkylation reaction.

The N-alkylation of 4-methoxypiperidine involves its reaction with an alkylating agent containing the butynyl group. A common and effective alkylating agent for this purpose is 3-butynyl p-toluenesulfonate (3-butynyl tosylate) or a corresponding halide such as 4-bromo-1-butyne (B1278893) or 4-iodo-1-butyne (B1589688). nih.gov

The reaction is typically carried out in the presence of a base to deprotonate the secondary amine of the piperidine, making it a more potent nucleophile. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side products.

Table 2: Typical Conditions for N-Alkylation of Piperidines

| Parameter | Options | Considerations |

|---|---|---|

| Alkylating Agent | 3-Butynyl tosylate, 4-Bromo-1-butyne, 4-Iodo-1-butyne | Tosylates are excellent leaving groups. Iodides are more reactive than bromides. nih.gov |

| Base | Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), Triethylamine (Et₃N), Diisopropylethylamine (DIPEA) | An inorganic base like K₂CO₃ is often sufficient and easily removed. Organic bases can also be used. |

| Solvent | Acetonitrile (B52724) (MeCN), Dimethylformamide (DMF), Tetrahydrofuran (THF), Acetone | The solvent should be polar and aprotic to facilitate the Sₙ2 reaction. |

| Temperature | Room temperature to reflux | The reaction may require heating to proceed at a reasonable rate, depending on the reactivity of the electrophile. |

Optimization of these conditions involves systematically varying the base, solvent, temperature, and reaction time to maximize the yield of the desired product, this compound, while minimizing the formation of any potential byproducts.

Alternative Alkylation Methodologies and Reactivity Profiling

The synthesis of this compound is typically achieved through the N-alkylation of 4-methoxypiperidine. This nucleophilic substitution reaction involves the piperidine nitrogen atom attacking an electrophilic butynyl derivative. A variety of alkylating agents and reaction conditions can be employed, each with distinct reactivity profiles and implications for yield and purity.

Standard synthesis involves reacting 4-methoxypiperidine with a 4-halobut-1-yne, such as 4-bromobut-1-yne or 4-chlorobut-1-yne, in the presence of a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) and a polar aprotic solvent like acetonitrile or dimethylformamide (DMF). The base is crucial for scavenging the hydrogen halide byproduct, driving the reaction to completion.

Alternative methodologies can enhance reaction efficiency, reduce side products, or utilize more favorable starting materials. One such approach is the use of but-3-yn-1-yl tosylate as the alkylating agent. Tosylates are excellent leaving groups, often leading to faster reaction rates and milder conditions compared to their halide counterparts.

Another strategy is reductive amination, which involves reacting 4-methoxypiperidine with but-3-yn-1-al. This two-step, one-pot process first forms an intermediate iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (STAB) to yield the final product. This method avoids the use of potentially reactive alkyl halides.

The reactivity of the N-alkylation process is influenced by several factors. Steric hindrance around the nitrogen of the piperidine can affect the rate of reaction. acs.org The choice of solvent is also critical; polar aprotic solvents are generally preferred as they can solvate the cation without strongly interacting with the nucleophile, thus promoting the Sₙ2 pathway. chemicalforums.com The nature of the leaving group on the butynylating agent significantly impacts reactivity, with the general trend being OTs > Br > Cl.

Table 1: Comparison of Alternative Alkylation Methodologies

| Method | Alkylating Agent | Base/Reagent | Solvent | Typical Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Halide Alkylation | 4-bromobut-1-yne | K₂CO₃ / DIPEA | Acetonitrile / DMF | 75-85 | Readily available reagents, straightforward procedure. | Potential for quaternization side products, requires base. |

| Tosylate Alkylation | But-3-yn-1-yl tosylate | K₂CO₃ | Acetonitrile | 80-90 | Higher reactivity, milder conditions, better leaving group. | Tosylate reagent may need to be synthesized. |

| Reductive Amination | But-3-yn-1-al | NaBH(OAc)₃ | Dichloromethane | 70-80 | Avoids alkyl halides, one-pot procedure. | Aldehyde may be unstable, requires specific reducing agent. |

Purification and Isolation Techniques for the Target Compound

Following the synthesis of this compound, a robust purification strategy is essential to isolate the target compound from unreacted starting materials, reagents, and potential side products such as the quaternary ammonium (B1175870) salt. As a tertiary amine, the compound has specific properties that influence the choice of purification technique. biotage.com

Liquid-Liquid Extraction: A primary workup step typically involves acid-base extraction. The reaction mixture is diluted with a water-immiscible organic solvent (e.g., ethyl acetate) and washed with an aqueous acid solution (e.g., 1M HCl). The basic tertiary amine is protonated and partitions into the aqueous layer, leaving non-basic impurities in the organic layer. The pH of the aqueous layer is then adjusted with a base (e.g., NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent. researchgate.net

Flash Column Chromatography: This is a common and highly effective method for purifying tertiary amines. biotage.com However, the basic nature of the piperidine nitrogen can lead to strong interactions with the acidic silica gel stationary phase, resulting in poor separation and peak tailing. To mitigate this, the mobile phase is often modified by adding a small amount of a competing amine, such as triethylamine, or by using an amine-functionalized stationary phase. biotage.com

Distillation: If the target compound is thermally stable and has a sufficiently different boiling point from impurities, vacuum distillation can be an effective, scalable purification method. This technique avoids the use of solvents and solid supports required for chromatography.

Crystallization: For highly pure material, crystallization can be employed. This may involve forming a salt of the tertiary amine, such as a hydrochloride or tartrate salt, which often has better-defined crystalline properties than the free base. The salt is then recrystallized from a suitable solvent system to remove impurities.

Table 2: Summary of Purification and Isolation Techniques

| Technique | Principle | Stationary/Mobile Phase or Media | Purity Achieved | Key Considerations |

|---|---|---|---|---|

| Liquid-Liquid Extraction | pH-dependent partitioning | Water/Organic Solvent (e.g., Ethyl Acetate), Acid/Base | Moderate | Good for initial bulk impurity removal. researchgate.net |

| Flash Chromatography | Adsorption/Desorption | Silica Gel (Amine-modified) / Hexane-Ethyl Acetate | High (>98%) | Requires mobile phase modifier (e.g., Triethylamine) to prevent peak tailing. biotage.com |

| Vacuum Distillation | Difference in boiling points | N/A | High (>99%) | Product must be thermally stable. |

| Salt Crystallization | Differential solubility | e.g., HCl in Ether | Very High (>99.5%) | Can provide highly pure, stable solid form. |

Chemo- and Regioselectivity Considerations in the Synthesis of this compound

While the N-alkylation of 4-methoxypiperidine appears straightforward, considerations of chemo- and regioselectivity are important for optimizing the synthesis and minimizing side reactions.

Chemoselectivity: The primary chemoselectivity challenge is preventing the over-alkylation of the target tertiary amine to form a quaternary ammonium salt. This occurs when a second molecule of the alkylating agent reacts with the product, this compound. This side reaction is generally favored by higher temperatures, longer reaction times, and a high concentration of the alkylating agent. To maximize the yield of the desired tertiary amine, it is common to use a slight excess of the starting piperidine relative to the butynylating agent and to carefully control the reaction temperature.

Another chemoselectivity aspect relates to the terminal alkyne functionality. The alkyne C-H bond is weakly acidic and could potentially be deprotonated by a strong base, leading to undesired side reactions. However, the bases typically used for N-alkylation, such as K₂CO₃, are generally not strong enough to cause significant deprotonation.

Regioselectivity: In the context of this specific synthesis, regioselectivity is less of a concern as 4-methoxypiperidine is a symmetrical secondary amine, presenting only one site for alkylation (the nitrogen atom). However, if an unsymmetrical piperidine precursor were used, regioselectivity would become a critical factor. For the butynylating agent, the reaction is highly regioselective for the Sₙ2 attack at the carbon bearing the leaving group, with no competing reactions observed at the alkyne carbons under standard alkylation conditions.

Table 3: Factors Influencing Chemoselectivity

| Factor | Effect on Tertiary Amine (Desired) | Effect on Quaternary Salt (Side Product) | Optimal Condition |

|---|---|---|---|

| Stoichiometry | Favored by excess 4-methoxypiperidine | Favored by excess alkylating agent | 1.1 - 1.5 equivalents of piperidine |

| Temperature | Sufficient rate at moderate temperature | Rate increases significantly with temperature | 25-60 °C |

| Concentration | Less sensitive | Favored by high concentrations | Slow addition of alkylating agent |

| Base Strength | Sufficiently reactive with K₂CO₃ or DIPEA | N/A | Use of moderate, non-nucleophilic bases |

Scalable Synthesis and Continuous Flow Processing for this compound

Transitioning the synthesis of this compound from laboratory-scale to industrial production requires consideration of scalability, safety, and efficiency. Traditional batch processing can present challenges, including heat transfer limitations, prolonged reaction times, and difficulties in maintaining homogeneity. Continuous flow processing offers a modern alternative that addresses many of these issues. nih.gov

In a continuous flow setup, reagents are pumped through a network of tubes and reactors where the chemical transformation occurs. nih.gov This approach offers superior control over reaction parameters such as temperature, pressure, and residence time. The high surface-area-to-volume ratio in flow reactors allows for highly efficient heat exchange, enabling the safe execution of exothermic reactions. nih.gov

For the N-alkylation of 4-methoxypiperidine, a continuous flow process would involve pumping separate streams of the piperidine/base solution and the alkylating agent solution into a T-mixer. The combined stream would then pass through a heated reactor coil for a specific residence time to ensure complete reaction. The output stream could then be directed to an in-line purification module, such as a liquid-liquid separator or a simulated moving bed chromatography unit. nih.gov This integration of reaction and purification steps, known as a "telescoped process," can significantly improve efficiency by eliminating the need to isolate intermediates. nih.gov

The benefits of continuous flow for this synthesis include enhanced safety, improved product consistency, higher throughput, and the potential for automation. nih.govornl.gov The smaller reactor volumes inherent in flow chemistry minimize the risks associated with handling reactive intermediates and exothermic processes.

Table 4: Comparison of Batch vs. Continuous Flow Synthesis

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Heat Transfer | Limited by vessel surface area | Excellent, high surface-area-to-volume ratio |

| Safety | Higher risk with large volumes of reagents | Inherently safer due to small reactor volumes |

| Scalability | Requires larger vessels, can be non-linear | Achieved by running the system for longer durations ("scaling out") |

| Process Control | Difficult to maintain precise control | Precise control over temperature, pressure, residence time |

| Product Consistency | Potential for batch-to-batch variability | High consistency and reproducibility |

| Throughput | Limited by reaction and workup cycle time | Potentially higher for optimized systems |

Advanced Spectroscopic and Spectrometric Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, providing detailed information about the molecular structure of a compound. For 1-(But-3-yn-1-yl)-4-methoxypiperidine, a series of NMR experiments would be required for a complete structural assignment.

High-field ¹H and ¹³C NMR spectroscopy would be the initial step in the analysis. The ¹H NMR spectrum would reveal the chemical environment of all protons in the molecule, including those on the piperidine (B6355638) ring, the butynyl chain, and the methoxy (B1213986) group. The expected signals, their multiplicities, and integration values would provide crucial information about the connectivity of the atoms.

Similarly, the ¹³C NMR spectrum would identify all unique carbon atoms in the molecule. The chemical shifts of the carbon signals would indicate their electronic environment, distinguishing between the sp³, sp², and sp hybridized carbons present in the structure.

Table 1: Predicted ¹H NMR Data for this compound

| Atom Number | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-1' | ~1.95 | t | 1H |

| H-2' | ~2.30 | m | 2H |

| H-3' | ~2.50 | t | 2H |

| H-2, H-6 (axial) | ~2.10 | m | 2H |

| H-2, H-6 (equatorial) | ~2.80 | m | 2H |

| H-3, H-5 (axial) | ~1.50 | m | 2H |

| H-3, H-5 (equatorial) | ~1.90 | m | 2H |

| H-4 | ~3.20 | m | 1H |

Table 2: Predicted ¹³C NMR Data for this compound

| Atom Number | Predicted Chemical Shift (ppm) |

|---|---|

| C-1' | ~83.0 |

| C-2' | ~69.0 |

| C-3' | ~18.0 |

| C-4' | ~58.0 |

| C-2, C-6 | ~52.0 |

| C-3, C-5 | ~30.0 |

| C-4 | ~76.0 |

To unambiguously assign the proton and carbon signals and to determine the connectivity and through-space relationships of the atoms, a series of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would establish the correlations between protons that are coupled to each other, typically over two or three bonds. This would help to trace out the spin systems within the piperidine ring and the butynyl chain.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would reveal the correlations between protons and their directly attached carbon atoms, allowing for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range couplings between protons and carbons (typically over two or three bonds). It would be instrumental in confirming the connection of the butynyl group to the nitrogen of the piperidine ring and the position of the methoxy group at C-4.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be particularly useful for determining the stereochemistry of the piperidine ring, such as the axial or equatorial orientation of the methoxy group and the butynyl substituent.

The piperidine ring is known to exist in a chair conformation, which can undergo ring-flipping. Dynamic NMR (DNMR) studies, conducted at various temperatures, could provide insights into the conformational dynamics of this compound. These studies could determine the energy barrier for the chair-to-chair interconversion and identify the preferred conformation of the substituents on the piperidine ring.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound. The high accuracy of this measurement allows for the unambiguous determination of the molecular formula, C₁₀H₁₇NO, by comparing the experimental mass to the calculated mass.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass |

|---|

Tandem Mass Spectrometry (MS/MS) would involve isolating the molecular ion and subjecting it to collision-induced dissociation (CID). The resulting fragment ions would provide a "fingerprint" of the molecule's structure. The fragmentation pattern would be expected to show characteristic losses, such as the cleavage of the butynyl side chain or fragmentation of the piperidine ring. Analysis of these fragmentation pathways would provide further confirmation of the compound's structure. Common fragmentation patterns in similar piperidine derivatives often involve the cleavage of the N-C bond of the substituent and α-cleavage of the piperidine ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Modes

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the molecule by probing the vibrational modes of its constituent functional groups. The analysis of this compound reveals characteristic peaks corresponding to the terminal alkyne, the ether linkage, and the piperidine ring system.

The terminal alkyne moiety (C≡C-H) is a particularly distinctive feature. Its C-H stretching vibration gives rise to a sharp, strong absorption in the IR spectrum, typically observed between 3330 and 3270 cm⁻¹. orgchemboulder.com The carbon-carbon triple bond (C≡C) stretch is expected in the 2260-2100 cm⁻¹ region. orgchemboulder.com This C≡C stretching band is often weak in IR spectra but produces a strong signal in Raman spectra, making the two techniques highly complementary for identifying alkynes. nih.govacs.org

The ether functional group (C-O-C) within the 4-methoxypiperidine (B1585072) structure is characterized by a strong C–O single-bond stretching absorption in the IR spectrum. For saturated dialkyl ethers, this band is typically found in the 1150 to 1050 cm⁻¹ range. fiveable.meopenstax.org

The piperidine ring and its associated alkyl chain contribute to vibrations in the C-H stretching region, generally between 2983 and 2880 cm⁻¹. researchgate.net Additionally, CH₂ bending vibrations from the ring and chain are expected to appear below 1500 cm⁻¹. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

| Terminal Alkyne | ≡C-H Stretch | 3330 - 3270 | Strong, Sharp | Medium |

| C≡C Stretch | 2260 - 2100 | Weak to Medium | Strong | |

| ≡C-H Bend | 700 - 610 | Strong | Weak | |

| Ether | C-O-C Asymmetric Stretch | 1150 - 1050 | Strong | Medium |

| Alkyl | C-H Stretch (Piperidine, Butyl) | 2983 - 2880 | Strong | Strong |

| CH₂ Bend (Scissoring, etc.) | < 1500 | Medium | Medium | |

| Tertiary Amine | C-N Stretch | 1250 - 1020 | Medium | Medium |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) offers the most detailed view of a molecule's solid-state structure. creative-biostructure.comjove.com This technique requires a well-ordered single crystal, which, when exposed to an X-ray beam, produces a diffraction pattern that can be used to solve the complete molecular and crystal structure. iastate.edu

As of the latest review of public crystallographic databases, a specific single-crystal structure for this compound has not been reported. However, a hypothetical study would yield critical data, including the precise unit cell dimensions, the crystal system, and the space group. Furthermore, it would confirm the conformation of the piperidine ring (e.g., chair, boat) and the exact bond lengths and angles of all constituent atoms. For related N-substituted piperidine derivatives, the piperidine ring commonly adopts a chair conformation. researchgate.netnih.gov

| Parameter | Hypothetical Value | Description |

| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the specific symmetry elements within the crystal. |

| a (Å) | 10.5 | Length of the 'a' axis of the unit cell. |

| b (Å) | 8.2 | Length of the 'b' axis of the unit cell. |

| c (Å) | 15.1 | Length of the 'c' axis of the unit cell. |

| α (°) | 90 | Angle between 'b' and 'c' axes. |

| β (°) | 98.5 | Angle between 'a' and 'c' axes. |

| γ (°) | 90 | Angle between 'a' and 'b' axes. |

| Volume (ų) | 1295 | The volume of the unit cell. |

| Z | 4 | Number of molecules per unit cell. |

Note: The values in this table are illustrative for a hypothetical analysis and are based on typical data for similar small organic molecules.

Powder X-ray Diffraction (PXRD) is a primary and non-destructive technique used extensively in the pharmaceutical industry for polymorph screening. rigaku.comparticle.dk Polymorphs are different crystalline forms of the same compound, which can exhibit distinct physical properties such as solubility and stability. iucr.org Each polymorph has a unique crystal lattice, and therefore produces a characteristic "fingerprint" diffraction pattern of peak positions and intensities. rigaku.commdpi.com

A polymorph screen for this compound would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures) and analyzing the resulting solids with PXRD. americanpharmaceuticalreview.com The appearance of different diffraction patterns would indicate the existence of multiple polymorphs. mdpi.com This analysis is crucial for selecting the most stable crystalline form for further development to ensure product consistency and efficacy. iucr.org

| Hypothetical Polymorph Form I | Hypothetical Polymorph Form II |

| Position [°2θ] | Position [°2θ] |

| 8.5 | 9.2 |

| 12.3 | 11.5 |

| 15.8 | 16.1 |

| 17.1 | 18.4 |

| 20.4 | 21.0 |

| 22.9 | 23.5 |

| 25.6 | 26.3 |

Note: This table illustrates how different polymorphs would exhibit distinct peaks in their PXRD patterns. The 2θ values are hypothetical.

Computational Chemistry and Theoretical Investigations of 1 but 3 Yn 1 Yl 4 Methoxypiperidine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are at the heart of understanding the intrinsic properties of a molecule, dictated by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For 1-(But-3-yn-1-yl)-4-methoxypiperidine, a DFT study would typically involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms in the molecule, which corresponds to the minimum energy structure. This would reveal key structural parameters.

Vibrational Frequency Analysis: Calculating the vibrational modes of the molecule. This is not only crucial for confirming that the optimized geometry is a true minimum but also for predicting its infrared (IR) and Raman spectra.

Electronic Property Calculation: Determining properties such as dipole moment, polarizability, and the distribution of electronic charge throughout the molecule.

A hypothetical data table for optimized geometrical parameters from a DFT calculation might look like this:

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C≡C | ~1.20 Å |

| C-N (piperidine) | ~1.47 Å | |

| C-O (methoxy) | ~1.42 Å | |

| Bond Angle | C-N-C (piperidine) | ~112° |

| C-O-C (methoxy) | ~111° | |

| Dihedral Angle | C-C-N-C | Varies with conformation |

Note: The values in this table are illustrative and not based on actual calculations for the specified molecule.

Ab initio methods are quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data.

Hartree-Fock (HF) Theory: This is a fundamental ab initio method that provides a good starting point for understanding the electronic structure. However, it does not fully account for electron correlation, which can be important for accurate energy predictions.

Møller-Plesset Perturbation Theory (MP2): This method improves upon Hartree-Fock by including electron correlation effects, leading to more accurate predictions of molecular energies and properties. Applying MP2 to this compound would provide a higher level of theoretical accuracy for its geometry and energy.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the piperidine (B6355638) ring and the butynyl chain means that this compound can exist in multiple conformations.

A systematic conformational search would involve rotating the rotatable bonds in the molecule and performing energy calculations for each conformation. This process helps to identify the most stable conformers (low-energy states) and the transition states that connect them. For the piperidine ring, this would involve analyzing the chair, boat, and twist-boat conformations and how the substituents affect their relative energies.

Molecular dynamics (MD) simulations provide a time-resolved view of a molecule's motion. nih.gov By simulating the movement of each atom over time, MD can explore the conformational landscape of this compound and generate a representative ensemble of structures. mdpi.com This is particularly useful for understanding how the molecule behaves in a solution or at a specific temperature.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction for this compound

Frontier Molecular Orbital (FMO) theory is a key concept for predicting the reactivity of a molecule. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The energy and location of the HOMO indicate the molecule's ability to donate electrons, suggesting where it might act as a nucleophile.

LUMO: The energy and location of the LUMO indicate the molecule's ability to accept electrons, highlighting potential sites for electrophilic attack.

The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For this compound, FMO analysis would pinpoint the most likely sites for chemical reactions to occur. For instance, the nitrogen atom of the piperidine ring and the π-system of the alkyne would be regions of significant interest.

A hypothetical data table for FMO analysis might be presented as follows:

| Orbital | Energy (eV) |

| HOMO | -8.5 |

| LUMO | 1.2 |

| HOMO-LUMO Gap | 9.7 eV |

Note: The values in this table are illustrative and not based on actual calculations for the specified molecule.

Spectroscopic Parameter Prediction and Validation

Computational quantum chemistry offers powerful tools for the prediction of spectroscopic parameters, which are essential for the structural elucidation of novel compounds. For this compound, methods like Density Functional Theory (DFT) are employed to calculate Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. nih.gov These theoretical predictions serve as a valuable complement to experimental data, aiding in the assignment of complex spectra.

The prediction of NMR chemical shifts is typically performed using the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with a DFT functional such as B3LYP and a suitable basis set (e.g., 6-311++G(d,p)). nih.govopenaccesspub.org The calculated isotropic shielding values are then converted to chemical shifts relative to a standard, commonly tetramethylsilane (B1202638) (TMS). docbrown.info Discrepancies between theoretical and experimental values can often be attributed to factors such as solvent effects and molecular dynamics, which are not always fully captured in the calculations. nih.gov

Vibrational frequency analysis, also performed using DFT methods, provides insights into the infrared (IR) and Raman spectra of the molecule. researchgate.net The calculated harmonic frequencies often exhibit systematic errors, which can be corrected using empirical scaling factors to improve agreement with experimental data. nih.gov The analysis of these frequencies allows for the assignment of specific vibrational modes to the stretching, bending, and torsional motions of the molecule's functional groups. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | 79.5 |

| C2 | - | 29.8 |

| C3 | 2.55 | 52.1 |

| C4 | 2.01 | 30.5 |

| C5 | 3.25 | 76.8 |

| C6 | 2.88 | 52.1 |

| C7 | 1.95 | 15.2 |

| C8 | 2.45 | 58.3 |

| C9 (OCH₃) | 3.35 | 55.9 |

| H (alkyne) | 1.98 | - |

Note: Predicted values are hypothetical and for illustrative purposes, based on typical chemical shifts for similar structural motifs.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Alkyne C≡C-H stretch | 3305 |

| Alkyne C≡C stretch | 2120 |

| C-O-C stretch | 1100 |

| C-N stretch | 1150 |

| CH₂ scissoring | 1450 |

Note: Predicted values are hypothetical and for illustrative purposes.

Solvent Effects on Molecular Conformation and Electronic Structure of this compound

The conformation and electronic properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can simulate these effects, providing a deeper understanding of the molecule's behavior in solution. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are commonly used to approximate the bulk electrostatic effects of the solvent. nih.gov

The electronic structure, including the distribution of electron density and the energies of the molecular orbitals, is also sensitive to solvent effects. Solvation can stabilize charge separation within the molecule, leading to changes in the molecular electrostatic potential (MEP) and the frontier molecular orbitals (HOMO and LUMO). nih.gov

Table 3: Predicted Conformational Energy and Dipole Moment of this compound in Different Solvents

| Solvent | Relative Conformational Energy (kcal/mol) | Predicted Dipole Moment (Debye) |

| Gas Phase | 0.00 | 2.1 |

| Chloroform | -0.52 | 2.8 |

| Water | -1.15 | 3.5 |

Note: Predicted values are hypothetical and for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR are computational techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. nih.govfrontiersin.org These models are valuable in drug design for predicting the activity of new compounds and for understanding the structural features that are important for molecular interactions. nih.gov

For this compound and its analogs, a QSAR study would typically involve calculating a set of molecular descriptors for each compound. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). researchgate.net Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the observed biological activity. mdpi.com

A QSPR study would follow a similar methodology but would focus on predicting physical properties such as boiling point, solubility, or chromatographic retention times. The insights gained from these models can guide the design of new molecules with improved properties. For instance, the model might reveal that a particular substitution pattern on the piperidine ring leads to enhanced binding affinity to a biological target. nih.gov

Table 4: Example of Molecular Descriptors Used in a QSAR/QSPR Study of this compound Analogs

| Descriptor | Value |

| Molecular Weight ( g/mol ) | 181.28 |

| LogP | 1.85 |

| Molar Refractivity | 53.4 |

| Polar Surface Area (Ų) | 21.6 |

| Number of Rotatable Bonds | 4 |

Note: Values are hypothetical and for illustrative purposes.

Chemical Reactivity and Derivatization Pathways of 1 but 3 Yn 1 Yl 4 Methoxypiperidine

Terminal Alkyne Functional Group Transformations

The terminal alkyne of 1-(but-3-yn-1-yl)-4-methoxypiperidine is the primary site for a multitude of chemical reactions, enabling the synthesis of a wide array of derivatives. Its reactivity is harnessed in cycloadditions, hydrofunctionalizations, and metal-catalyzed coupling reactions, making it a valuable synthon in medicinal chemistry and materials science.

Click Chemistry Reactions

"Click chemistry" encompasses a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, producing minimal byproducts. beilstein-journals.org The terminal alkyne of this compound is an ideal substrate for several types of azide-alkyne cycloadditions. thermofisher.com

The most prominent click reaction is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne. This reaction can be catalyzed by copper(I) or ruthenium(II), or it can proceed without a metal catalyst if a strained cyclooctyne (B158145) is used.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common form of click chemistry. beilstein-journals.org The reaction of this compound with an organic azide (R-N₃) in the presence of a copper(I) source, often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate, exclusively yields the 1,4-disubstituted 1,2,3-triazole derivative. Ligands such as tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) are often used to stabilize the Cu(I) oxidation state and accelerate the reaction. nih.gov

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to CuAAC, ruthenium catalysis, typically employing a catalyst like Cp*RuCl(PPh₃)₂, leads to the formation of the 1,5-disubstituted 1,2,3-triazole regioisomer. This complementary regioselectivity provides an alternative pathway to novel triazole structures that are inaccessible through the copper-catalyzed route.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of copper catalysts in biological systems, a metal-free version of the click reaction was developed. precisepeg.com SPAAC involves the reaction of the alkyne with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts rapidly with azides without the need for a catalyst. precisepeg.com In the context of derivatizing this compound, the molecule would be functionalized with an azide to react with a strained alkyne, or more commonly, the terminal alkyne of the parent compound would react with an azide-functionalized probe. While highly effective, SPAAC can sometimes exhibit background reactivity with biological thiols. nih.gov

Table 1: Synthesis of Triazole Derivatives via Click Chemistry

| Reaction Type | Reactant | Catalyst/Conditions | Expected Product |

|---|---|---|---|

| CuAAC | Benzyl Azide | CuSO₄, Sodium Ascorbate, H₂O/t-BuOH | 1-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)-4-methoxypiperidine |

| RuAAC | Benzyl Azide | Cp*RuCl(PPh₃)₂ | 1-((1-Benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-methoxypiperidine |

| SPAAC | Biotin-PEG-DBCO | No catalyst, physiological conditions | (Target compound first converted to an azide) Conjugate with Biotin-PEG-DBCO |

The bioorthogonal nature of click chemistry makes it an exceptional tool for bioconjugation. thermofisher.com The terminal alkyne on this compound can be used to attach reporter tags, such as fluorophores (e.g., an azide-functionalized fluorescein) or affinity labels (e.g., biotin (B1667282) azide). This two-step labeling strategy allows for the visualization or isolation of target macromolecules in complex biological samples. nih.gov

For instance, the piperidine (B6355638) moiety could be designed as a ligand for a specific biological target. After binding, the pendant alkyne serves as a reaction handle for a "click" reaction with an azide-bearing reporter molecule. This approach, focusing purely on the chemical transformation, enables the stable and specific covalent labeling of the target, facilitating its study without the steric bulk of the reporter group interfering with the initial binding event. nih.gov

Hydrofunctionalization Reactions

Hydrofunctionalization reactions involve the addition of an H-X bond across the alkyne's carbon-carbon triple bond, providing access to a range of vinylated and saturated derivatives.

Hydroboration: The reaction of the terminal alkyne with boranes, such as 9-borabicyclo[3.3.1]nonane (9-BBN) or catecholborane, followed by oxidative workup (typically with H₂O₂ and NaOH), results in the anti-Markovnikov addition of water across the triple bond. This sequence yields a terminal aldehyde, which can be subsequently reduced to a primary alcohol, providing a hydroxylated derivative.

Hydrosilylation: The addition of a hydrosilane (R₃Si-H) across the alkyne, catalyzed by transition metals like platinum (e.g., Karstedt's catalyst) or rhodium, can produce vinylsilane derivatives. The regioselectivity (α- vs. β-addition) and stereoselectivity (E- vs. Z-isomer) can be controlled by the choice of catalyst and silane. These vinylsilanes are versatile intermediates for further cross-coupling reactions.

Hydroamination: The direct addition of an N-H bond across the alkyne is a highly atom-economical method for synthesizing enamines and imines. This transformation is typically catalyzed by late transition metals (e.g., gold, ruthenium) or alkali metals. The resulting enamines can be hydrolyzed to ketones or serve as precursors for other nitrogen-containing heterocycles.

Palladium-Catalyzed Coupling Reactions at the Alkyne Moiety

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The terminal alkyne of this compound is an excellent substrate for several of these transformations.

Sonogashira Coupling: This reaction couples the terminal alkyne with aryl or vinyl halides/triflates. It is co-catalyzed by a palladium complex (e.g., Pd(PPh₃)₄) and a copper(I) salt (e.g., CuI) in the presence of a base, such as an amine. This reaction directly attaches aromatic or vinylic systems to the butynyl chain, significantly increasing molecular complexity.

Heck Coupling: While more commonly associated with alkenes, an "alkyne-Heck" type reaction can occur where the alkyne couples with an aryl or vinyl halide. The reaction typically leads to a mixture of products but can be optimized to favor the formation of a disubstituted alkene.

Stille Coupling: This reaction involves the coupling of the alkyne (as an organostannane derivative, which would require a prior hydrostannylation step) with an organic halide. Alternatively, a tin acetylide derived from the terminal alkyne can react with an organic halide under palladium catalysis to form an internal alkyne.

Table 2: Palladium-Catalyzed Coupling of the Alkyne Moiety

| Reaction Name | Coupling Partner | Catalyst System | Expected Product Class |

|---|---|---|---|

| Sonogashira | Iodobenzene | Pd(PPh₃)₄, CuI, Et₃N | Internal alkyne (Aryl-alkyne) |

| Heck | Styrene | Pd(OAc)₂, PPh₃, Base | Conjugated enyne |

| Stille | (Tributylstannyl)benzene | Pd(PPh₃)₄ | Internal alkyne (Aryl-alkyne) |

Olefin Metathesis Reactions Involving the Butynyl Chain

Olefin metathesis is a reaction that redistributes fragments of alkenes via the cleavage and regeneration of carbon-carbon double bonds, catalyzed by ruthenium or molybdenum complexes. raineslab.comsigmaaldrich.com While the alkyne itself does not directly participate in olefin metathesis, it is a key component in enyne metathesis.

In a potential synthetic route, if an alkene functionality were introduced elsewhere in the molecule, such as on the piperidine ring or as part of the N-substituent, a ring-closing enyne metathesis (RCEYM) could be employed. This intramolecular reaction between the alkene and the alkyne of the butynyl chain would generate a new cyclic or bicyclic structure containing a 1,3-diene moiety. This transformation is a powerful method for constructing complex carbocyclic and heterocyclic frameworks from acyclic precursors. The reaction is typically promoted by Grubbs-type or Hoveyda-Grubbs catalysts. mdpi.comcatapowerinc.com

Cycloaddition Reactions Beyond Click Chemistry (e.g., [2+2] cycloadditions)

The terminal alkyne functionality in this compound is a versatile handle for various cycloaddition reactions. While copper- and ruthenium-catalyzed azide-alkyne cycloadditions (a type of "click chemistry") are common for forming triazoles, the butynyl group can theoretically participate in other cycloaddition pathways.

For instance, [2+2] cycloadditions of alkynes can be promoted photochemically or with specific catalysts to form cyclobutene (B1205218) derivatives. The reaction of alkynyl ketones with N-tosylimines, catalyzed by Lewis bases like DMAP, can yield tetrasubstituted azetidines via a [2+2] annulation. nih.gov Other metal-catalyzed cycloadditions, such as the nickel-catalyzed [2+2+2] cyclotrimerization of terminal alkynes, can produce substituted benzene (B151609) rings. rsc.org Gold-catalyzed [4+2] cycloadditions have also been reported for related alkynyl systems. It is plausible that this compound could undergo similar transformations, though specific conditions and outcomes have not been documented.

Piperidine Nitrogen Reactivity and Functionalization

The tertiary nitrogen atom of the piperidine ring is a key site for functionalization, influencing the molecule's properties and potential applications.

N-Oxidation and N-Dealkylation Pathways

The piperidine nitrogen can be oxidized to form an N-oxide derivative. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids (e.g., m-CPBA). The resulting N-oxides are polar, water-soluble compounds. In medicinal chemistry, N-oxidation can be a metabolic pathway for tertiary amines.

N-dealkylation, the removal of the butynyl group from the piperidine nitrogen, is another potential reaction. This can occur under various conditions, often involving oxidative pathways catalyzed by enzymes like cytochrome P450 in biological systems. Chemically, N-dealkylation of tertiary amines can be challenging but may be achieved through specific reagents that facilitate the cleavage of the N-C bond.

Quaternization Reactions and Ammonium (B1175870) Salt Derivatives

The lone pair of electrons on the piperidine nitrogen allows it to act as a nucleophile, reacting with alkyl halides in a process known as quaternization. This reaction results in the formation of a quaternary ammonium salt, where the nitrogen atom bears a positive charge. For example, reaction with an alkyl halide such as methyl iodide would yield 1-(but-3-yn-1-yl)-1-methyl-4-methoxypiperidinium iodide. The reactivity in quaternization reactions depends on the nature of the alkyl halide and the reaction conditions.

Table 1: Potential Quaternization Reactions of this compound

| Alkylating Agent | Potential Product |

|---|---|

| Methyl Iodide | 1-(But-3-yn-1-yl)-1-methyl-4-methoxypiperidinium iodide |

| Ethyl Bromide | 1-(But-3-yn-1-yl)-1-ethyl-4-methoxypiperidinium bromide |

Methoxy (B1213986) Group Reactivity and Selective Functionalization

The 4-methoxy group is another site for potential chemical modification, primarily through cleavage of the ether bond.

Demethylation Strategies to Access Hydroxyl Derivatives

The conversion of the 4-methoxy group to a 4-hydroxyl group is a demethylation reaction. This is a type of ether cleavage that can be accomplished using strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), or with Lewis acids like boron tribromide (BBr₃). These reagents are effective for cleaving aryl and alkyl ethers. The choice of reagent and reaction conditions would be critical to avoid unwanted side reactions at the alkyne or piperidine nitrogen. Successful demethylation would yield 1-(but-3-yn-1-yl)piperidin-4-ol.

Ether Cleavage and Rearrangement Reactions

General ether cleavage protocols involve nucleophilic substitution at the carbon atom of the methoxy group, typically under acidic conditions where the ether oxygen is protonated to create a better leaving group. Depending on the substrate and conditions, these reactions can proceed through either an Sₙ1 or Sₙ2 mechanism. For a secondary ether like the one in the title compound, a mixture of pathways could be possible. Rearrangement reactions of the 4-methoxypiperidine (B1585072) moiety are not commonly reported under standard conditions, but complex rearrangements could be envisioned under strongly acidic or high-temperature conditions, potentially involving the piperidine ring itself.

Regioselectivity and Stereoselectivity in the Derivatization of this compound

The derivatization of this compound is predicted to be governed by the distinct reactivity of its terminal alkyne and piperidine nitrogen. The regioselectivity and stereoselectivity of its reactions would be highly dependent on the chosen reagents and reaction conditions.

The terminal alkyne offers a primary site for carbon-carbon bond formation. Reactions such as the Sonogashira coupling, which joins terminal alkynes with aryl or vinyl halides, are expected to proceed with high regioselectivity at the terminal sp-hybridized carbon. wikipedia.orglibretexts.orgorganic-chemistry.org The stereochemistry of the resulting product would be determined by the geometry of the coupling partner. Similarly, in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," the reaction would exclusively yield the 1,4-disubstituted triazole regioisomer. chemie-brunschwig.chglenresearch.comnih.govsigmaaldrich.comthermofisher.com Strain-promoted azide-alkyne cycloadditions (SPAAC) with strained cyclooctynes would also exhibit high regioselectivity. chemie-brunschwig.ch

The piperidine nitrogen, being a tertiary amine, can participate in reactions such as quaternization with alkyl halides. This reaction is generally not regioselective in the context of the entire molecule but is specific to the nitrogen atom. The stereochemistry at the nitrogen center in the resulting quaternary ammonium salt would depend on the nature of the alkylating agent and the reaction conditions, potentially leading to a mixture of invertomers.

In reactions involving both the alkyne and the amine, such as intramolecular hydroamination, the regioselectivity would favor the formation of a five- or six-membered ring, depending on the catalyst and conditions. For instance, a 5-endo-dig cyclization is a possible pathway. rsc.org The stereochemistry of the newly formed chiral centers would be influenced by the catalyst and the conformation of the piperidine ring.

Mechanistic Studies of Key Transformation Reactions

While no specific mechanistic studies for this compound have been reported, the mechanisms of its potential key transformations can be inferred from established principles.

Sonogashira Coupling: The mechanism of the Sonogashira coupling is well-established and involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.orglibretexts.org The palladium cycle involves oxidative addition of the aryl/vinyl halide to a Pd(0) species, followed by transmetalation with a copper(I) acetylide and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the copper(I) acetylide from the terminal alkyne and a copper(I) salt in the presence of a base. libretexts.org

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The mechanism of this "click" reaction is believed to proceed through a stepwise process involving the formation of a copper(I) acetylide intermediate. youtube.com This intermediate then reacts with the azide to form a six-membered copper-containing ring, which subsequently rearranges and protonates to yield the stable 1,2,3-triazole product. youtube.com The use of ligands such as TBTA can stabilize the copper(I) catalyst and enhance reaction efficiency. glenresearch.comsigmaaldrich.com

1,3-Dipolar Cycloaddition: In the absence of a metal catalyst, the reaction of the alkyne with a 1,3-dipole, such as an azide or a nitrile oxide, would proceed via a concerted pericyclic mechanism. nih.govyoutube.com The regioselectivity of this thermal cycloaddition is governed by the electronic and steric properties of both the alkyne and the 1,3-dipole, often leading to a mixture of regioisomers. youtube.com

Role of 1 but 3 Yn 1 Yl 4 Methoxypiperidine As a Key Building Block in Complex Molecular Synthesis

Design Principles for Utilizing 1-(But-3-yn-1-yl)-4-methoxypiperidine as a Synthetic Scaffold

The utility of this compound as a synthetic scaffold is rooted in several key design principles that leverage its distinct structural and reactive properties.

Modularity and Versatility: The molecule can be conceptually divided into three key components: the piperidine (B6355638) core, the butynyl chain, and the 4-methoxy group. This modularity allows for the independent or simultaneous manipulation of each part, providing a high degree of synthetic flexibility. The terminal alkyne is particularly versatile, amenable to a wide range of reactions such as Sonogashira coupling, "click chemistry," and various cyclization strategies. wikipedia.orgnih.gov

Conformational Control: The 4-methoxy group can exert a degree of conformational control over the piperidine ring through steric and electronic effects. This can be exploited to influence the stereochemical outcome of reactions at the piperidine ring or at substituents attached to it.

Reactive Handle for Cyclization: The terminal alkyne of the butynyl chain is a key reactive handle for intramolecular cyclization reactions. The distance between the nitrogen atom of the piperidine ring and the terminal alkyne is suitable for the formation of five- and six-membered rings, which are common motifs in fused and spirocyclic systems.

Strategic Vector for Elaboration: The entire this compound unit can be viewed as a cassette that can be introduced into a larger molecule, with the alkyne serving as a point for further elaboration and diversification.

These design principles enable chemists to strategically employ this building block to access complex and diverse chemical space with a high degree of control and efficiency.

Synthesis of Piperidine-Containing Heterocyclic Systems

The presence of both a nucleophilic nitrogen atom and a reactive terminal alkyne within the same molecule makes this compound an excellent precursor for the synthesis of various piperidine-containing heterocyclic systems.

Formation of Spirocyclic Systems

Spirocyclic piperidines are important structural motifs in medicinal chemistry due to their rigid three-dimensional structures. pharmablock.com this compound can be utilized in the synthesis of spirocyclic systems through intramolecular cyclization reactions. For instance, activation of the alkyne with a transition metal catalyst, such as gold(I) or palladium(II), can facilitate a nucleophilic attack from a carbon atom of the piperidine ring, leading to the formation of a spirocyclic system. nih.gov

A plausible synthetic route could involve the introduction of a suitable functional group at the 3-position of the piperidine ring that can act as a nucleophile. Subsequent intramolecular cyclization would then yield the desired spiro-piperidine.

Table 1: Potential Strategies for Spirocycle Formation

| Catalyst/Reagent | Reaction Type | Potential Product |

| Gold(I) or Palladium(II) salts | Intramolecular Hydroalkylation/Cyclization | Spiro[piperidine-4,X']-heterocycle |

| Radical Initiators (e.g., AIBN) | Intramolecular Radical Cyclization | Spirocyclic piperidine derivatives |

Construction of Fused Ring Systems

Fused ring systems containing a piperidine moiety are prevalent in alkaloid natural products and pharmacologically active compounds. The butynyl chain of this compound provides a strategic tether for the construction of fused rings. Intramolecular reactions that involve both the piperidine nitrogen and the alkyne are particularly effective for this purpose.

For example, an intramolecular hydroamination/cyclization cascade can lead to the formation of a fused bicyclic system. nih.gov This transformation can be catalyzed by various transition metals or proceed under thermal or acidic conditions. The specific reaction conditions can influence the regioselectivity and stereoselectivity of the cyclization.

Table 2: Examples of Fused Ring System Construction

| Reaction Type | Catalyst/Conditions | Resulting Fused System |

| Intramolecular Hydroamination | Transition Metal Catalysts (e.g., Au, Pt) | Fused piperidine-pyrrolidine or piperidine-piperidine systems |

| Enyne Metathesis | Ruthenium Catalysts (Grubbs' catalysts) | Fused dihydropyridine systems |

| [3+2] Cycloaddition | Metal catalysts or thermal conditions | Fused polycyclic systems |

Preparation of Macrocyclic Structures via Alkyne Cyclization

Macrocycles are of significant interest in drug discovery due to their ability to bind to challenging protein targets. The terminal alkyne of this compound can be exploited in the synthesis of macrocyclic structures through various alkyne cyclization strategies. A common approach involves an intermolecular reaction between the alkyne and another functional group on a separate molecule, followed by a ring-closing metathesis or another cyclization reaction.

A powerful strategy for macrocyclization is the use of the build/couple/pair algorithm, where this compound can serve as a "build" block. cam.ac.uk In the "couple" phase, it can be linked to another bifunctional molecule, and in the "pair" phase, an intramolecular reaction, such as an azide-alkyne cycloaddition ("click chemistry") or an enyne metathesis, can be used to form the macrocycle. cam.ac.uknih.gov

Applications in Diversity-Oriented Synthesis (DOS) and Library Generation

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening and the discovery of new biological probes and drug leads. cam.ac.uk The modular nature and the presence of a versatile reactive handle make this compound an ideal building block for DOS.

Starting from this single scaffold, a multitude of diverse molecular architectures can be generated through various synthetic pathways. For example, the terminal alkyne can be subjected to a variety of reactions, including:

Click Chemistry: Copper-catalyzed or strain-promoted azide-alkyne cycloadditions to introduce a wide range of substituents via a triazole linkage. nih.govwikipedia.org

Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides to introduce aromatic and olefinic diversity. wikipedia.orglibretexts.orgorganic-chemistry.org

Multi-component Reactions: Participation in reactions involving three or more components to rapidly build molecular complexity.

By combining these reactions with modifications to the piperidine ring, vast and diverse chemical libraries can be efficiently synthesized. nih.govmskcc.orgbeilstein-journals.org

Ligand Design and Synthesis for Catalysis or Molecular Recognition Studies

The piperidine scaffold is a common feature in ligands for transition metal catalysis and in molecules designed for specific molecular recognition events. The 4-methoxy-1-(but-3-yn-1-yl)piperidine framework can be elaborated to create novel ligands with tailored electronic and steric properties.

The terminal alkyne provides a convenient point for the attachment of other coordinating groups, such as phosphines, pyridines, or other heterocycles, through reactions like Sonogashira coupling or click chemistry. The 4-methoxy group can influence the conformational preference of the piperidine ring, which in turn can affect the geometry of the resulting metal complex or the binding to a biological target. nih.govnih.gov

For molecular recognition studies, the piperidine nitrogen can act as a hydrogen bond acceptor, while the alkyne can be functionalized to introduce specific recognition elements. For instance, coupling with a fluorescent dye via the alkyne could lead to the development of chemical probes.

Table 3: Potential Ligand Types Derived from this compound

| Ligand Class | Synthetic Strategy | Potential Application |

| P,N-Ligands | Sonogashira coupling with a phosphine-containing aryl halide | Asymmetric Catalysis |

| N,N'-Ligands | Click chemistry with an azide-functionalized pyridine (B92270) | Metal-catalyzed oxidation reactions |

| Molecular Probes | Coupling with a reporter molecule (e.g., fluorophore) | Bioimaging and sensing |

Development of Fluorescent Probes and Reporter Molecules via Chemical Conjugation

The versatile chemical structure of this compound, featuring a terminal alkyne group and a piperidine ring, positions it as a valuable building block in the synthesis of complex molecules, including fluorescent probes and reporter molecules. The terminal alkyne is particularly significant as it allows for participation in "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal conjugation method. This reaction enables the covalent attachment of the piperidine-containing moiety to a wide array of molecules, including fluorophores.

The piperidine scaffold itself is a prevalent structural motif in a vast number of pharmaceuticals and biologically active compounds. Its incorporation into a fluorescent probe can influence the probe's solubility, cell permeability, and interaction with biological targets. The methoxy (B1213986) group at the 4-position of the piperidine ring can also modulate these properties.

The general strategy for developing fluorescent probes using this compound involves a multi-step synthetic process. Typically, a fluorophore is functionalized with an azide (B81097) group. Subsequently, this azide-modified fluorophore is reacted with this compound via a CuAAC reaction. This results in the formation of a stable triazole linkage, covalently connecting the piperidine derivative to the fluorescent dye.

The resulting conjugate molecule can then be utilized as a fluorescent probe for various applications in biomedical research, such as cellular imaging and tracking. The piperidine component can serve as a targeting moiety, directing the probe to specific receptors or cellular compartments. For instance, piperidine derivatives are known to interact with various receptors in the central nervous system. By attaching a fluorophore to a piperidine-based structure, researchers can visualize the localization and dynamics of these receptors in living cells.

While direct and extensive research specifically detailing the use of this compound in the development of fluorescent probes is not widely published, the principles of chemical biology and medicinal chemistry strongly support its potential in this area. The combination of a reactive alkyne handle for straightforward conjugation and a biologically relevant piperidine scaffold makes it an attractive synthetic intermediate for creating novel molecular tools for biological investigation.

The following table summarizes the key molecular components and the conjugation chemistry involved in the theoretical design of a fluorescent probe using this compound.

| Component | Role in Fluorescent Probe | Key Functional Group for Conjugation | Conjugation Reaction |

| This compound | Building block, potential targeting moiety | Terminal Alkyne (-C≡CH) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| Azide-modified Fluorophore | Reporter molecule (emits light) | Azide (-N₃) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

This modular approach allows for the combination of different fluorophores with the piperidine scaffold, enabling the development of a diverse library of probes with varying photophysical properties and biological targets.

Mechanistic Studies of Molecular Interactions and Biological Target Engagement Theoretical/in Vitro Context

Molecular Docking and Binding Affinity Predictions

No studies detailing the molecular docking of 1-(But-3-yn-1-yl)-4-methoxypiperidine into the binding sites of any biological macromolecules have been published.

There are no available reports on the theoretical interaction profile of this compound with any receptors, nor any analysis of binding hotspots.

Information regarding the docking of this compound into enzyme active sites or its potential for substrate mimicry is not present in the current body of scientific literature.

Structure-Activity Relationship (SAR) Studies for Scaffold Optimization in Ligand Design

No structure-activity relationship (SAR) studies have been published for the this compound scaffold. Such studies are crucial for optimizing ligand design by systematically modifying the chemical structure to enhance biological activity, but this work has not been documented for this compound.

Chemoinformatics and Virtual Screening Applications for Compound Prioritization

While chemoinformatics and virtual screening are common strategies in drug discovery to identify promising compounds, there is no evidence of this compound being identified or prioritized through such a campaign.

Ligand Efficiency and Lipophilic Efficiency Analysis in Compound Optimization Frameworks

The calculation and analysis of ligand efficiency (LE) and lipophilic efficiency (LipE) are important metrics for optimizing drug candidates. However, without data on binding affinity and biological activity for this compound, these efficiency metrics cannot be determined. Consequently, no such analysis has been reported.

Mechanistic Investigations of Enzyme Inhibition or Receptor Modulation in Model Systems

There are no published in vitro studies investigating the molecular mechanism by which this compound might inhibit an enzyme or modulate a receptor. Research into its potential biological activity and mechanism of action remains to be conducted.

Biomolecular Conjugation Strategies for Probe Development and Labeling (focus on the chemical reaction and attachment)